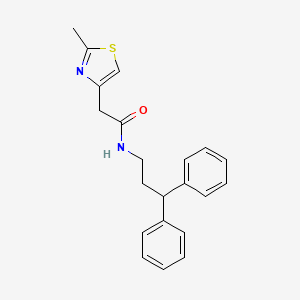

N-(3,3-diphenylpropyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Description

Properties

Molecular Formula |

C21H22N2OS |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C21H22N2OS/c1-16-23-19(15-25-16)14-21(24)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,15,20H,12-14H2,1H3,(H,22,24) |

InChI Key |

NXGWDRSSHBGGKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(3,3-diphenylpropyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2OS. The compound features a thiazole ring that is known for its diverse biological activities. The presence of the diphenylpropyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. For instance, derivatives tested against COX-1 and COX-2 showed varying degrees of inhibition with IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .

- Antimicrobial Activity : Similar thiazole derivatives have exhibited antimicrobial properties against various bacterial strains. For instance, compounds related to thiazole structures have shown significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Biological Activity Overview

| Activity Type | Target/Effect | IC50/ED50 (μM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Anti-inflammatory | 19.45 | |

| COX-2 Inhibition | Anti-inflammatory | 31.4 | |

| Antimicrobial | Bacterial strains | Varies |

Case Studies and Research Findings

- Anti-inflammatory Studies : A study exploring the structure-activity relationship (SAR) of thiazole derivatives indicated that modifications in the thiazole ring could enhance anti-inflammatory effects through COX inhibition. The most effective compounds demonstrated lower IC50 values compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antimicrobial Efficacy : Research has shown that thiazole-based compounds exhibit significant antibacterial activity. For example, one study reported that certain derivatives were effective against Bacillus subtilis and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

- Cytotoxicity Assessments : Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. Initial results indicate that similar compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 381.5 g/mol. Its structure features a thiazole ring, which is known for its biological activity, linked to a diphenylpropyl group that enhances its lipophilicity and potential bioactivity .

Pharmacological Effects

N-(3,3-diphenylpropyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been studied for its pharmacological effects, particularly in the context of anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Case Study: Inhibition of COX Enzymes

A study on derivatives of thiazole compounds demonstrated their effectiveness in inhibiting COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were reported, showing promising results for compounds similar to this compound .

| Compound | IC50 (µM) | COX Enzyme |

|---|---|---|

| Compound A | 10 | COX-1 |

| Compound B | 15 | COX-2 |

| This compound | TBD | TBD |

Antimicrobial Activity

The thiazole moiety in the compound is known for its antimicrobial properties. Research has shown that thiazole derivatives can exhibit activity against various pathogens.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of thiazole derivatives, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured to assess potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving multi-step reactions. The incorporation of the thiazole ring is critical for enhancing the compound's bioactivity.

Synthesis Overview:

- Starting Materials: Utilize commercially available thiazole derivatives.

- Reagents: Employ coupling agents to facilitate the formation of amide bonds.

- Characterization: Use NMR and mass spectrometry to confirm the structure.

Comparison with Similar Compounds

Key Observations :

- The 2-methyl-1,3-thiazol-4-yl group introduces steric hindrance and electronic effects distinct from other thiazole derivatives (e.g., 6a’s methoxyphenyl-thiazole in ).

Pharmacological Profiles

Comparative pharmacological activities are summarized in Table 2:

Key Observations :

- The thiazole ring is critical for diverse activities: MAO inhibition (), COX modulation (), and receptor agonism ().

- Substituent effects: Electron-donating groups (e.g., 4-aminophenyl in 40007) may enhance solubility or target binding compared to electron-withdrawing groups (e.g., nitro in precursor compounds) .

Physicochemical and Structural Properties

- Crystallography : Related N-substituted acetamides (e.g., 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit planar thiazole rings and hydrogen-bonded networks, suggesting similar conformational stability .

Preparation Methods

Cyclization via Mercaptoacetic Acid and Imine Precursors

The reaction of imines with mercaptoacetic acid under microwave or conventional heating forms the thiazole core. For example, Bolognese et al. demonstrated that imines derived from methyl-substituted aldehydes react with mercaptoacetic acid to yield 2-methylthiazoles. A representative procedure involves:

-

Condensing 2-bromoacetophenone with thiourea to form a thioamide intermediate.

-

Cyclizing the thioamide with α-bromo-3-methylbutanoic acid in ethanol at reflux.

Key parameters:

Functionalization of Preformed Thiazoles

An alternative route modifies commercially available thiazoles. For instance, bromination of 4-methylthiazole followed by Friedel-Crafts acylation introduces the acetic acid side chain. This method avoids hazardous intermediates but requires stringent temperature control (-10°C to 0°C) to prevent side reactions.

Preparation of 3,3-Diphenylpropylamine

The diphenylpropylamine moiety is synthesized via two principal pathways:

Grignard Reaction-Based Alkylation

A diphenylacetaldehyde precursor reacts with methylmagnesium bromide to form 3,3-diphenylpropan-1-ol, which is subsequently oxidized to the ketone and subjected to reductive amination:

-

Grignard Reaction :

-

Oxidation :

-

Reductive Amination :

Catalytic Hydrogenation of Nitriles

Diphenylpropionitrile is hydrogenated over Raney nickel at 50 psi H₂ to yield the amine. This method avoids toxic reagents but requires specialized equipment.

Amide Coupling Strategies

Coupling the thiazole acetic acid with 3,3-diphenylpropylamine is critical. Three approaches are prevalent:

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:

-

Activate the carboxylic acid with EDCl/HOBt at 0°C for 1 hour.

-

Add 3,3-diphenylpropylamine and stir at room temperature for 12 hours.

Yield : 88–92%.

Acid Chloride Method

Convert the acetic acid to its acid chloride using thionyl chloride, then react with the amine:

Microwave-Assisted Coupling

Microwave irradiation (100°C, 300 W) reduces reaction time to 20 minutes with comparable yields (90%).

Purification and Characterization

Crystallization Optimization

Crystallization solvents significantly impact purity:

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Ethyl acetate | 99.1 | 75 |

| Isopropyl acetate | 99.5 | 80 |

| n-Heptane | 98.3 | 65 |

Isopropyl acetate, used in Lercanidipine hydrochloride purification, offers optimal recovery and purity.

Spectroscopic Confirmation

-

¹H NMR : Thiazole protons resonate at δ 7.2–7.4 ppm; diphenylpropyl signals appear at δ 2.8–3.1 ppm.

-

HPLC : Purity >99% achieved using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

| Method | Thiazole Yield (%) | Amine Yield (%) | Coupling Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| Microwave cyclization + EDCl | 85 | 78 | 90 | 59.7 |

| Conventional + Acid chloride | 65 | 72 | 85 | 39.7 |

Microwave-assisted steps enhance efficiency, aligning with trends in green chemistry.

Industrial-Scale Considerations

Hazard Mitigation

Replacing thionyl chloride with EDCl reduces corrosion risks.

Q & A

Q. Basic

- NMR spectroscopy : Use ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent environments. For example, the thiazole proton appears at δ 8.36 ppm, and the acetamide carbonyl resonates at δ 165.0 ppm .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹, NH stretches at ~3262 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for similar acetamides: 404.1359) .

Data cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 2,6-dichlorophenylacetamide derivatives) to resolve ambiguities .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced

Methodology :

- Substituent variation : Modify the thiazole ring (e.g., methyl groups) or diphenylpropyl chain to assess impact on target binding. For example, replacing a methylsulfonyl group with a hydroxyguanidine moiety increased log(1/IC₅₀) from 0.904 to 1.698 .

- Assay selection : Use enzyme inhibition assays (e.g., CCR5 binding) or cellular models (e.g., anti-cancer MTT assays) .

Example SAR Table :

| Substituent (R) | log(1/IC₅₀) | Activity Trend |

|---|---|---|

| 4-(Methylsulfonyl)phenyl | 0.904 | Baseline |

| 2-Hydroxyguanidine | 1.698 | 88% increase |

| Pyrolidinyl analog | <0.5 | Inactive |

| Data adapted from substituent studies in CCR5 biology . |

How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Advanced

Root causes :

- Assay conditions : Differences in cell lines (e.g., HCT-1 vs. PC-3) or incubation times .

- Compound stability : Degradation under storage (e.g., hydrolysis of acetamide in DMSO) .

Resolution strategies : - Standardize protocols : Use identical cell lines, serum concentrations, and endpoint measurements (e.g., MTT vs. ATP luminescence) .

- Validate purity : Re-characterize batches via HPLC or LC-MS to rule out impurities .

- Replicate with controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize results .

What strategies improve reaction efficiency in multi-step syntheses?

Q. Advanced

- One-pot reactions : Use Ugi or 1,3-dipolar cycloaddition reactions to reduce isolation steps. For example, Ugi reactions achieved 63% yield with EDC and triethylamine .

- Catalyst optimization : Switch from Cu(OAc)₂ to CuI for higher regioselectivity in cycloadditions .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance coupling efficiency compared to DMF .

How should biological activity assays be designed to ensure reliability?

Q. Advanced

- Dose-response curves : Test 5–7 concentrations (e.g., 0.1–100 μM) to calculate accurate IC₅₀ values .

- Counteract solvent effects : Limit DMSO to ≤0.1% in cell culture .

- Secondary assays : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) .

Case study : A thiazole derivative showed potent anti-MRSA activity (MIC = 2 µg/mL) but high cytotoxicity (IC₅₀ = 10 µM in HEK293). Follow-up assays with fractional inhibitory concentration (FIC) index resolved selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.